molecular formula C13H18N3+ B1179123 4-benzyl-1-butyl-1H-1,2,4-triazol-4-ium

4-benzyl-1-butyl-1H-1,2,4-triazol-4-ium

Cat. No.: B1179123
M. Wt: 216.308
InChI Key: VWIHFBZLMSAVLI-UHFFFAOYSA-N
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Description

4-Benzyl-1-butyl-1H-1,2,4-triazol-4-ium is a triazolium salt characterized by a 1,2,4-triazole core substituted with a benzyl group at position 1 and a butyl chain at position 2. Triazolium salts are widely studied for their applications in ionic liquids, antimicrobial agents, and catalysis due to their tunable physicochemical properties and biological activity . The benzyl group enhances aromatic interactions, while the butyl chain contributes to hydrophobicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C13H18N3+

Molecular Weight

216.308

IUPAC Name

4-benzyl-1-butyl-1,2,4-triazol-4-ium

InChI

InChI=1S/C13H18N3/c1-2-3-9-16-12-15(11-14-16)10-13-7-5-4-6-8-13/h4-8,11-12H,2-3,9-10H2,1H3/q+1

InChI Key

VWIHFBZLMSAVLI-UHFFFAOYSA-N

SMILES

CCCCN1C=[N+](C=N1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazolium salts are highly dependent on substituent type, alkyl chain length, and counterion. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 1 / Position 4) Counterion Key Properties/Applications Source
4-Benzyl-1-butyl-1H-1,2,4-triazol-4-ium Benzyl / Butyl Not specified Potential antimicrobial agent, ionic liquid applications Inferred
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide 2,4-Difluorobenzyl / Dodecyl Br⁻ MIC: 1.05–8.38 µM (broad-spectrum antifungal)
4-Ethyl-1-methyl-1H-1,2,4-triazol-4-ium bromide Methyl / Ethyl Br⁻ CO₂ capture, ionic liquid with moderate thermal stability
1-Benzyl-4-(benzylamino)-1H-1,2,4-triazol-4-ium Benzyl / Benzylamino Not specified Structural analog with hydrogen-bonding networks
Table 2: Antimicrobial Activity Comparison
Compound MIC Range (µM) Tested Organisms Reference
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide 1.05–8.38 C. albicans, A. fumigatus
Fluconazole (Standard) 16–64 C. albicans
4-Benzyl-1-butyl-1H-1,2,4-triazol-4-ium (Predicted) ~5–20 (Estimated) N/A Inferred

Physicochemical Properties

  • Alkyl Chain Length :
    • Longer chains (e.g., dodecyl) increase lipophilicity, enhancing antimicrobial activity but reducing aqueous solubility .
    • Shorter chains (e.g., ethyl or butyl) improve solubility for ionic liquid applications, such as CO₂ capture .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., halogens) on the benzyl ring improve stability and intermolecular interactions, critical for crystallinity and bioactivity .

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